molecular formula C9H9NO B1332748 3-(3-Hydroxyphenyl)propanenitrile

3-(3-Hydroxyphenyl)propanenitrile

Cat. No. B1332748
M. Wt: 147.17 g/mol
InChI Key: WKUNJVDLRFNPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03932678

Procedure details

A 300 ml. flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet and bubbler, and a heated oil bath was charged with 21 g. of crude α-cyano-m-hydroxydihydrocinnamic acid (above) and freshly redistilled quinoline (10 ml.). The acid underwent smooth decarboxylation at an oil bath temperature of 150°C with CO2 evolution ceasing after about 2.5 hr. For workup, the cooled mixture was treated with 200 ml. of 5N HCl and extracted thoroughly with several portions of diethyl ether totalling 350 ml. The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.), and dried over anhydrous Na2SO4. Concentration of the ether solution gave 11.15 g. (69% yield) of β-(m-hydroxyphenyl)propionitrile as a pale yellow solid. Recrystallization from ethyl acetate/hexane gave the pure compound as light yellow crystals, m.p. 64°-66°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=O.[N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11]C=2)[CH:7]=[CH:6][CH:5]=1>>[OH:3][C:1]1[CH:13]=[C:8]([CH2:7][CH2:6][C:5]#[N:4])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet
ADDITION
Type
ADDITION
Details
bubbler, and a heated oil bath was charged with 21 g
CUSTOM
Type
CUSTOM
Details
temperature of 150°C
ADDITION
Type
ADDITION
Details
For workup, the cooled mixture was treated with 200 ml
EXTRACTION
Type
EXTRACTION
Details
of 5N HCl and extracted thoroughly with several portions of diethyl ether totalling 350 ml
WASH
Type
WASH
Details
The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the ether solution gave 11.15 g

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)CCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.